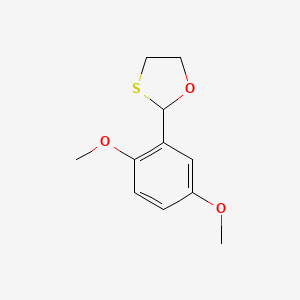![molecular formula C15H22N2O B12543919 4-[4-(Piperidin-1-yl)phenyl]morpholine CAS No. 142827-42-7](/img/structure/B12543919.png)
4-[4-(Piperidin-1-yl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Piperidin-1-yl)phenyl]morpholine is an organic compound that features both a piperidine and a morpholine ring. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Piperidin-1-yl)phenyl]morpholine typically involves the coupling of a piperidine derivative with a morpholine derivative. One common method is the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection . Another method involves the reaction of 4-(2-chloroethyl)morpholine hydrochloride with piperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Piperidin-1-yl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4-[4-(Piperidin-1-yl)phenyl]morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Piperidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it may interact with other molecular targets involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinophenyl)piperidine: Similar structure but with the positions of the piperidine and morpholine rings swapped.
4-(4-Piperidinyl)phenylamine: Lacks the morpholine ring, making it less versatile in certain reactions.
4-(4-Morpholinyl)phenylamine: Contains a morpholine ring but lacks the piperidine ring.
Uniqueness
4-[4-(Piperidin-1-yl)phenyl]morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
142827-42-7 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-(4-piperidin-1-ylphenyl)morpholine |
InChI |
InChI=1S/C15H22N2O/c1-2-8-16(9-3-1)14-4-6-15(7-5-14)17-10-12-18-13-11-17/h4-7H,1-3,8-13H2 |
InChI Key |
DBDJIVOQTZIVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
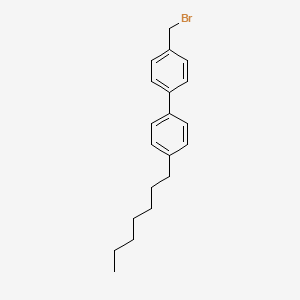
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
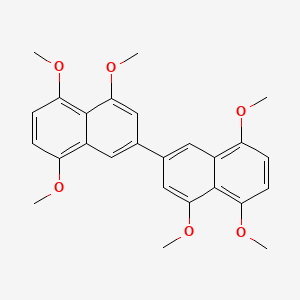
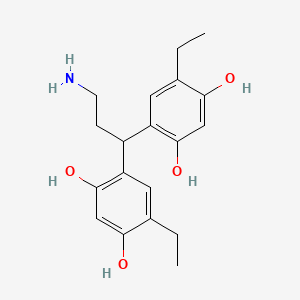

![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline](/img/structure/B12543888.png)
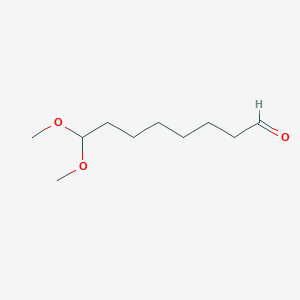
![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)
